Product packaging for 3-Methylpent-4-ynoic acid(Cat. No.:)

3-Methylpent-4-ynoic acid

Cat. No.: B8069693
M. Wt: 112.13 g/mol
InChI Key: NBPSCBMMKLIOEI-UHFFFAOYSA-N
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Description

3-Methylpent-4-ynoic acid ( 244211-89-0) is an organic compound belonging to the class of methyl-branched fatty acids, serving as a valuable terminal alkyne building block in synthetic organic chemistry . With the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol, it features both a carboxylic acid group and a terminal alkyne functionality, making it a versatile intermediate for constructing more complex molecules . Its structure, represented by the SMILES notation C#CC(C)CC(O)=O, is particularly useful for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used in bioconjugation, materials science, and pharmaceutical research for creating 1,2,3-triazole linkages . Researchers can utilize this compound as a precursor for synthesizing various derivatives, including lactones, amides, and esters, or to introduce an alkyne-containing side chain into target structures. The terminal alkyne group also allows it to participate in Sonogashira coupling and other metal-catalyzed cross-coupling reactions. As a highly reactive species, it must be handled with appropriate safety precautions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O2 B8069693 3-Methylpent-4-ynoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylpent-4-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-3-5(2)4-6(7)8/h1,5H,4H2,2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPSCBMMKLIOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 3 Methylpent 4 Ynoic Acid and Analogues

Established Synthetic Routes for 3-Methylpent-4-ynoic Acid

The construction of the this compound scaffold can be approached through several established synthetic organic chemistry reactions. These routes often involve the strategic formation of carbon-carbon bonds and the introduction of the carboxylic acid functionality. While specific literature detailing the optimized synthesis of this compound is not abundant, established methods for the synthesis of structurally related γ,δ-alkynoic acids can be applied.

One common approach involves the alkylation of a suitable pronucleophile with a propargyl electrophile. For instance, the dianion of a substituted malonic ester could be alkylated with a propargyl halide, followed by hydrolysis and decarboxylation to yield the desired acid. Another potential route is the reaction of a Grignard reagent derived from a propargyl halide with carbon dioxide.

Optimizing Reaction Conditions for Enhanced Yields

The efficiency of these established routes is highly dependent on the careful optimization of reaction conditions. Key parameters that are typically fine-tuned include the choice of solvent, temperature, base (in the case of alkylations), and the nature of the protecting groups, if any. For instance, in an alkylation reaction, the use of a non-polar, aprotic solvent might be favored to enhance the nucleophilicity of the carbanion. Temperature control is also critical to prevent side reactions, such as elimination or rearrangement.

The selection of the base is another crucial factor. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hydride are often employed to ensure complete deprotonation of the pronucleophile, thereby maximizing the yield of the desired alkylated product. The stoichiometry of the reactants must also be carefully controlled to avoid polyalkylation or other undesired outcomes.

Comparative Analysis of Diverse Synthesis Methods

The Grignard reaction offers a more direct route to the carboxylic acid. However, the preparation and handling of Grignard reagents require anhydrous conditions, and their reactivity can be sensitive to steric hindrance. The choice of the optimal synthetic route will therefore depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific stereochemical requirements of the target molecule.

Advanced Synthetic Approaches to this compound

More sophisticated and stereoselective methods have been developed for the synthesis of chiral carboxylic acids, including analogues of this compound. These advanced approaches often utilize powerful rearrangement reactions to construct the carbon skeleton with high levels of stereocontrol.

Claisen Rearrangement Protocols and Mechanistic Insights

The Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether, is a powerful tool for the formation of carbon-carbon bonds. organic-chemistry.org The Johnson-Claisen rearrangement, a variation that utilizes an allylic or propargylic alcohol and an orthoester, is particularly relevant for the synthesis of γ,δ-unsaturated or β-allenic esters, respectively. scispace.comwikipedia.orglibretexts.org

Specifically, the reaction of a propargyl alcohol with triethyl orthoacetate, typically catalyzed by a weak acid like propionic acid, proceeds through a ketene (B1206846) acetal (B89532) intermediate that undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to form a β-allenic ester. scispace.com Subsequent hydrolysis of the ester would yield the corresponding carboxylic acid. This methodology offers a convergent approach to complex molecular frameworks. scispace.com The reaction is thermally controlled and often requires elevated temperatures to proceed efficiently. wikipedia.orglibretexts.org

Mechanistic Insight: The reaction is believed to proceed through a concerted, six-membered, chair-like transition state, which accounts for the high degree of stereoselectivity often observed. The geometry of the starting propargyl alcohol can influence the stereochemistry of the newly formed stereocenter.

Reactant 1 Reactant 2 Catalyst Product (Ester) Reference
Propargyl AlcoholTriethyl orthoacetatePropionic acidEthyl 3-methylpenta-3,4-dienoate scispace.com

Ireland-Claisen Rearrangement in Stereoselective Synthesis

The Ireland-Claisen rearrangement is a highly versatile and stereoselective variant of the Claisen rearrangement that employs an allylic or propargylic ester. organic-chemistry.orgwikipedia.org The ester is first converted to its silyl (B83357) ketene acetal by treatment with a strong base, such as lithium diisopropylamide (LDA), and a silylating agent like trimethylsilyl chloride (TMSCl). This intermediate then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement at much lower temperatures than the traditional Claisen rearrangement to afford a γ,δ-unsaturated silyl ester, which is subsequently hydrolyzed to the carboxylic acid. libretexts.orgorganic-chemistry.org

A key advantage of the Ireland-Claisen rearrangement is the ability to control the geometry of the intermediate silyl ketene acetal (E or Z), which in turn dictates the relative stereochemistry of the product. libretexts.org This level of control is crucial for the synthesis of enantiomerically pure compounds. This method has been successfully applied to the synthesis of a variety of complex natural products. acs.org

Substrate Base/Silylating Agent Rearrangement Product Final Product Reference
Propargyl acetate (B1210297)LDA / TMSClTrimethylsilyl 3-methylpenta-3,4-dienoate3-Methylpenta-3,4-dienoic acid organic-chemistry.orgwikipedia.org

Schreiber-Modified Nicholas Reaction for Chiral Alkynoic Acids

The Nicholas reaction involves the stabilization of a propargylic cation by a dicobalt hexacarbonyl complex, allowing for the facile reaction with a variety of nucleophiles. The Schreiber modification of this reaction provides a powerful method for the asymmetric synthesis of chiral alkynoic acids.

In this approach, a chiral auxiliary, such as an oxazolidinone, is used to direct the stereoselective alkylation of an enolate with a cobalt-complexed propargyl electrophile. kingston.ac.uk The boron enolate of an N-acyloxazolidinone is typically employed to ensure high levels of diastereoselectivity in the carbon-carbon bond-forming step. Following the alkylation, the chiral auxiliary can be cleaved, and the cobalt complex removed through oxidative decomplexation to yield the enantiomerically enriched alkynoic acid. This methodology has proven to be effective for the synthesis of a range of chiral propargyl-containing molecules. kingston.ac.uk

Nucleophile Electrophile Key Reagents Product Reference
N-propanoyl oxazolidinoneDicobalt hexacarbonyl complex of propargyl bromideDibutylboron triflate, DiisopropylethylamineChiral N-(3-methylpent-4-ynoyl)oxazolidinone kingston.ac.uk

Metal-Templated Asymmetric Synthesis of Aminoalkynoic Acids

The asymmetric synthesis of amino acids using chiral metal complexes is a powerful strategy for creating stereochemically defined building blocks for pharmaceuticals and other biologically active molecules. Among the various methods, the use of chiral Ni(II) Schiff base complexes has emerged as a leading and versatile methodology for the preparation of a wide array of tailor-made α-amino acids nih.govehu.es. This approach offers high diastereoselectivity and allows for the synthesis of enantiomerically pure amino acids.

The general principle of this method involves the use of a chiral ligand, often derived from an amino acid like (S)-proline, which forms a square-planar Ni(II) complex with a glycine or alanine Schiff base rsc.org. This complex serves as a chiral template, directing the stereochemical outcome of subsequent alkylation reactions. The alkylation of the glycine-derived Ni(II) complex with appropriate electrophiles leads to the formation of new α-amino acids with high diastereomeric excess rsc.org.

While direct examples of the synthesis of amino analogues of this compound using this specific metal-templated approach are not extensively documented in publicly available literature, the established versatility of the Ni(II) Schiff base methodology suggests its potential applicability. The alkylation of the chiral Ni(II) glycine complex with a suitable propargyl halide, such as 1-bromo-2-butyne, could theoretically lead to the formation of a precursor to 3-methylpent-4-ynamino acid. The reaction would proceed via the formation of a carbanion at the glycine α-carbon, which then attacks the electrophilic halide. The steric environment created by the chiral ligand on the Ni(II) complex would control the facial selectivity of the incoming electrophile, thus determining the stereochemistry of the newly formed stereocenter.

Table 1: Key Features of Ni(II) Complex-Mediated Asymmetric Amino Acid Synthesis

FeatureDescriptionReference
Chiral Template A chiral Ni(II) complex of a Schiff base derived from a chiral ligand and an amino acid (e.g., glycine). nih.gov
Stereocontrol The chiral ligand directs the stereochemical outcome of the alkylation reaction, leading to high diastereoselectivity. rsc.org
Substrate Scope The methodology is applicable to a wide range of alkyl halides for the synthesis of diverse α-amino acids. nih.gov
Reaction Conditions Typically involves a base (e.g., NaOH) in a solvent like DMF at room temperature. rsc.org
Deprotection The desired amino acid is obtained after acidic hydrolysis to remove the chiral auxiliary and the metal. nih.gov

The diastereoselectivity of these reactions is often thermodynamically controlled, and the desired diastereomer can be isolated and purified before hydrolysis to yield the enantiomerically enriched target amino acid nih.govresearchgate.net. The chiral auxiliary can also be recovered and reused, adding to the practicality of this method rsc.org. The successful application of this methodology to a broad range of substrates provides a strong basis for its potential extension to the synthesis of chiral aminoalkynoic acids.

Chemoenzymatic and Enzymatic Resolution Methodologies

Enzymatic and chemoenzymatic methods offer a green and highly selective alternative for the synthesis of chiral compounds. These approaches capitalize on the inherent stereoselectivity of enzymes to either selectively synthesize one enantiomer or to resolve a racemic mixture.

Enzymatic Kinetic Resolution (EKR) is a widely used technique where an enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic carboxylic acids and their esters due to their broad substrate specificity and high enantioselectivity nih.gov.

For this compound, a potential enzymatic kinetic resolution strategy would involve the lipase-catalyzed enantioselective esterification of the racemic acid or the hydrolysis of a racemic ester derivative. In the case of esterification, a lipase would selectively convert one enantiomer of the acid into its corresponding ester, allowing for the separation of the unreacted enantiomerically enriched acid from the newly formed ester. The choice of lipase, solvent, and acyl donor are critical parameters that influence the efficiency and enantioselectivity of the resolution nih.govejbiotechnology.info. For instance, Candida rugosa lipase has shown effectiveness in the enantioselective esterification of ibuprofen, a compound with a chiral center at the α-position to the carboxyl group ejbiotechnology.info. While the substrate specificity of lipases for alkynoic acids needs to be experimentally verified, the successful resolution of various 3-aryl alkanoic acids suggests that lipases can tolerate substitution at the β-position almacgroup.com.

Table 2: Lipases Commonly Used in the Kinetic Resolution of Carboxylic Acids

Lipase SourceCommon ApplicationReference
Candida antarctica Lipase B (CALB)Esterification and transesterification of a wide range of substrates. organic-chemistry.org
Candida rugosa Lipase (CRL)Hydrolysis and esterification of various carboxylic acids. ejbiotechnology.info
Pseudomonas cepacia Lipase (PCL)Kinetic resolution of alcohols and acids. almacgroup.com
Pseudomonas fluorescens Lipase (PFL)Enantioselective hydrolysis of esters. almacgroup.com

Chemoenzymatic Dynamic Kinetic Resolution (DKR) represents an advancement over traditional EKR, as it allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product wikipedia.org. This is achieved by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. A chemical catalyst, often a transition metal complex, is used to continuously racemize the unreacted enantiomer, thereby constantly feeding the enzymatic resolution with the preferred substrate nih.govnih.gov.

For the DKR of this compound, a suitable racemization catalyst would be required that can efficiently epimerize the chiral center without interfering with the enzymatic reaction or degrading the substrate or product. Ruthenium-based catalysts have been successfully employed for the racemization of a variety of alcohols and amines in chemoenzymatic DKR processes organic-chemistry.org. The compatibility of such catalysts with the conditions required for lipase activity would be a key factor in developing a successful DKR of this compound.

Scalability Considerations in this compound Synthesis

The transition of a synthetic route from a laboratory scale to an industrial process presents numerous challenges. For a chiral molecule like this compound, scalability considerations are paramount to ensure an economically viable and sustainable manufacturing process. Key factors include the cost and availability of starting materials, the efficiency and safety of the chemical transformations, and the robustness of the purification methods.

In the context of the metal-templated asymmetric synthesis , while the use of Ni(II) complexes has been demonstrated to be practical for the synthesis of various α-amino acids on a larger scale, several aspects need to be addressed for industrial application nih.gov. The cost of the chiral ligand and the nickel salt, as well as the efficiency of ligand recovery and reuse, are significant economic drivers nih.gov. The use of stoichiometric amounts of the chiral auxiliary necessitates an efficient recycling process to minimize cost and waste. Furthermore, the removal of the metal from the final product is a critical step, as metal impurities are often strictly regulated in pharmaceutical applications.

The purification of enantiomers on a large scale can also be a significant challenge. While chromatographic methods are often used at the laboratory scale, they can be expensive and time-consuming for industrial production. Crystallization-based separation methods, if applicable, are generally more cost-effective for large-scale enantiomer separation.

Finally, the presence of a terminal alkyne in this compound introduces specific safety considerations. Terminal alkynes can be energetic and may pose a risk of decomposition, especially at elevated temperatures or in the presence of certain metals. Therefore, careful process safety studies are required to identify and mitigate any potential hazards during scale-up and manufacturing mdpi.com. The development of a scalable synthesis for this compound would require a multidisciplinary approach, integrating expertise in synthetic chemistry, process engineering, and safety assessment to develop a robust, efficient, and safe manufacturing process.

Chemical Reactivity and Transformations of 3 Methylpent 4 Ynoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group in 3-methylpent-4-ynoic acid undergoes typical reactions characteristic of this functional group, including esterification and amidation.

Esterification Reactions and Derivatives Formation

Esterification of this compound can be achieved through various methods, most commonly via the Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid, to form the corresponding ester and water. The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess as the solvent, or water is removed as it is formed.

The mechanism of Fischer esterification involves several reversible steps. Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. Finally, a molecule of water is eliminated, and subsequent deprotonation yields the ester and regenerates the acid catalyst.

Reactant (Alcohol) Catalyst Product (Ester)
MethanolH₂SO₄Methyl 3-methylpent-4-ynoate
EthanolTsOHEthyl 3-methylpent-4-ynoate
IsopropanolH₂SO₄Isopropyl 3-methylpent-4-ynoate

Peptide coupling reagents can also be utilized for the esterification of this compound, especially for reactions conducted at room temperature. Reagents like TBTU, TATU, or COMU, in the presence of an organic base, can efficiently produce esters from the corresponding carboxylic acid and alcohol.

Amidation and Peptide Coupling Reactions

The carboxylic acid moiety of this compound can be converted to an amide through reaction with an amine. Direct amidation by heating a carboxylic acid with an amine is generally not feasible as it results in an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated".

Peptide coupling reagents are widely used for this purpose. These reagents convert the carboxylic acid into a more reactive species that is readily attacked by the amine nucleophile. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP, PyAOP), and aminium/uronium salts (e.g., HBTU, HATU). The reactions are typically carried out in the presence of a tertiary base like triethylamine (B128534) or diisopropylethylamine (DIPEA).

The general mechanism involves the coupling reagent activating the carboxyl group of this compound to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides) or an activated ester. The amine then attacks this intermediate to form the amide bond, and the coupling reagent is released as a byproduct.

Amine Coupling Reagent Base Product (Amide)
Ammonia (B1221849)HBTUDIPEA3-Methylpent-4-ynamide
AnilinePyBOPTriethylamineN-phenyl-3-methylpent-4-ynamide
Glycine methyl esterEDCDIPEAMethyl (3-methylpent-4-ynoyl)glycinate

The choice of coupling reagent and conditions can be crucial to minimize side reactions, such as racemization if the amine is chiral.

Reactions at the Alkyne Moiety

The terminal alkyne in this compound is a site of high electron density, making it susceptible to various reactions, including electrophilic additions, reductions, and metal-catalyzed cross-couplings.

Electrophilic Addition Reactions to the Triple Bond

The triple bond of this compound can undergo electrophilic addition reactions with reagents such as hydrogen halides (HX) and halogens (X₂). The mechanism is similar to that of alkenes, involving the formation of a carbocation intermediate. However, the intermediate in alkyne addition is a less stable vinyl carbocation.

Addition of one equivalent of HX to the terminal alkyne follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, and the halide adds to the more substituted carbon. This results in the formation of a vinyl halide. If two equivalents of HX are used, a second addition occurs, typically leading to a geminal dihalide, where both halogen atoms are attached to the same carbon.

Hydration of the alkyne moiety can be achieved by treatment with aqueous acid in the presence of a mercury(II) salt catalyst. This reaction also follows Markovnikov's rule, initially forming an enol intermediate. The enol is unstable and rapidly tautomerizes to the more stable keto form, resulting in a methyl ketone.

Reagent Product(s) Regioselectivity
HBr (1 eq.)4-Bromo-3-methylpent-4-enoic acidMarkovnikov
HBr (2 eq.)4,4-Dibromo-3-methylpentanoic acidMarkovnikov
Br₂ (1 eq.)(E/Z)-4,5-Dibromo-3-methylpent-4-enoic acidAnti-addition
H₂O, H₂SO₄, HgSO₄3-Methyl-4-oxopentanoic acidMarkovnikov

Hydrogenation and Reduction Strategies

The alkyne group of this compound can be fully or partially reduced. Complete reduction to the corresponding alkane, 3-methylpentanoic acid, can be achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Partial reduction to an alkene can be accomplished using specific reagents to yield either the cis or trans alkene. Hydrogenation with Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) results in the syn-addition of hydrogen, producing the cis-alkene, 3-methylpent-4-enoic acid. In contrast, reduction with sodium or lithium metal in liquid ammonia (a dissolving metal reduction) leads to the anti-addition of hydrogen, yielding the trans-alkene.

Reagent/Catalyst Product Stereochemistry
H₂, Pd/C3-Methylpentanoic acidN/A
H₂, Lindlar's catalyst(Z)-3-Methylpent-4-enoic acidcis
Na, NH₃ (l)(E)-3-Methylpent-4-enoic acidtrans

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira)

The terminal alkyne of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. The Sonogashira coupling is a prominent example, involving the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. This reaction is highly valuable for the synthesis of substituted alkynes.

The mechanism of the Sonogashira reaction is generally understood to involve two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl or vinyl halide to a Pd(0) species occurs, followed by transmetalation with a copper(I) acetylide. The copper acetylide is generated in the copper cycle by the reaction of the terminal alkyne with the copper(I) salt in the presence of the amine base. The final step in the palladium cycle is reductive elimination, which yields the coupled product and regenerates the Pd(0) catalyst.

Copper-free Sonogashira coupling protocols have also been developed to address issues associated with the use of copper.

Coupling Partner (Ar/Vinyl-X) Pd Catalyst Cu Co-catalyst Base Product
IodobenzenePd(PPh₃)₄CuITriethylamine3-Methyl-5-phenylpent-4-ynoic acid
BromobenzenePdCl₂(PPh₃)₂CuIDiisopropylamine3-Methyl-5-phenylpent-4-ynoic acid
Vinyl bromidePd(OAc)₂CuIPiperidine3-Methylhepta-4,6-dienoic acid
4-IodotoluenePd(dppf)Cl₂CuITriethylamine3-Methyl-5-(p-tolyl)pent-4-ynoic acid

These palladium-catalyzed reactions provide a versatile means to elaborate the structure of this compound, enabling the synthesis of a wide array of complex molecules.

Cycloaddition Reactions Involving the Alkyne Functionality

The terminal alkyne group in this compound serves as a versatile 2π-electron system, enabling its participation in various cycloaddition reactions to form carbocyclic and heterocyclic ring systems. These reactions are fundamental in synthetic organic chemistry for building molecular complexity in a controlled manner. The primary cycloadditions involving this functionality are [3+2] and [4+2] cycloadditions.

1,3-Dipolar Cycloadditions:

The most prominent example of a 1,3-dipolar cycloaddition involving an alkyne is the Huisgen cycloaddition, which typically involves the reaction of an organic azide (B81097) with a terminal alkyne to yield a 1,2,3-triazole ring. wikipedia.orgnih.gov This reaction is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and biocompatibility, especially in its copper(I)-catalyzed variant (CuAAC). acs.org For this compound, the alkyne acts as the "dipolarophile." Research has shown that the presence of a carboxylic acid group can significantly promote the copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.org The acid is believed to participate in the catalytic cycle, facilitating the protonolysis of the copper-acetylide intermediate, which is a key step in the formation of the triazole product. acs.org

1,3-Dipole Dipolarophile General Product
Organic Azide (R-N₃)This compound1,4-Disubstituted 1,2,3-Triazole
Nitrile Oxide (R-CNO)This compound3,5-Disubstituted Isoxazole
Nitrone (R₂C=N(O)R)This compoundDihydroisoxazole derivative

This table illustrates common 1,3-dipoles that can react with the alkyne functionality of this compound to form five-membered heterocyclic products.

Diels-Alder [4+2] Cycloadditions:

In a Diels-Alder reaction, the alkyne functionality can act as a dienophile, reacting with a conjugated diene (a 4π-electron system) to form a six-membered ring, specifically a substituted 1,4-cyclohexadiene. masterorganicchemistry.comlibretexts.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. The carboxylic acid in this compound provides a moderate electron-withdrawing effect, making the alkyne a viable, albeit not highly activated, dienophile. These reactions often require thermal conditions, but can be catalyzed and their selectivity controlled by Lewis acids. mdpi.comrsc.org A related modern transformation involves the palladium-catalyzed decarbonylative [4+2] cyclization of carboxylic acids with terminal alkynes, showcasing an innovative use of the carboxylic acid group in cycloadditions. nih.gov

Diene Dienophile General Product Structure
1,3-ButadieneThis compound1,4-Cyclohexadiene derivative
CyclopentadieneThis compoundBicyclic adduct (Norbornadiene derivative)
AnthraceneThis compoundPolycyclic aromatic adduct

This table provides examples of dienes that can undergo a Diels-Alder reaction with this compound.

Reactions at the Methyl and Alkyl Side Chains

The side chains of this compound contain several types of C-H bonds: those of the methylene (B1212753) group at the C2 position (alpha to the carbonyl), the tertiary C-H bond at the C3 position (propargylic), and the C-H bonds of the C3-methyl group. The distinct electronic environments of these positions dictate their reactivity.

Alpha-Alkylation and Functionalization

In the context of carboxylic acids, the "alpha" position is the carbon atom adjacent to the carbonyl group, which is the C2 position in this compound. The protons on this carbon are the most acidic C-H protons in the alkyl chain (pKa ≈ 25) because the resulting carbanion (enolate) is stabilized by resonance with the adjacent carbonyl group.

This acidity allows for selective deprotonation using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a dianion (at both the carboxylate and the alpha-carbon). Subsequent reaction with an electrophile, typically an alkyl halide, results in the formation of a new carbon-carbon bond exclusively at the alpha-position. This two-step sequence is a powerful method for elaborating the carbon skeleton.

Functionalization at the C3 position is more challenging via deprotonation. While the C-H bond at C3 is a propargylic proton, which is more acidic than a standard tertiary C-H bond, it is significantly less acidic than the alpha-protons at C2. wikipedia.org Therefore, selective deprotonation at C3 without affecting C2 is not a straightforward process and would likely require a more complex strategy involving protecting groups.

Base Electrophile (E⁺) Resulting Product Structure at C2
Lithium Diisopropylamide (LDA)Methyl Iodide (CH₃-I)2,3-Dimethylpent-4-ynoic acid
Lithium Diisopropylamide (LDA)Benzyl Bromide (Bn-Br)2-Benzyl-3-methylpent-4-ynoic acid
Lithium Diisopropylamide (LDA)Propargyl Bromide (HC≡C-CH₂-Br)2-(Prop-2-yn-1-yl)-3-methylpent-4-ynoic acid

This table outlines the alpha-alkylation of this compound with various electrophiles after deprotonation.

Oxidation and Functional Group Interconversion

The reactivity of the side chains towards oxidation is limited due to the general stability of alkyl C-H bonds. Direct oxidation of the methyl or methylene groups typically requires harsh conditions that could also affect the more reactive alkyne and carboxylic acid functionalities. A key oxidative reaction of the molecule as a whole involves the oxidative cleavage of the carbon-carbon triple bond. Strong oxidizing agents like potassium permanganate (B83412) or ozone will break the alkyne, converting it into a pair of carboxylic acids. wikipedia.org

Initial Group Reagent(s) Product Group Reaction Type
Carboxylic AcidLiAlH₄ or BH₃·THFPrimary AlcoholReduction
Primary AlcoholPBr₃Alkyl BromideHalogenation
Primary AlcoholTsCl, pyridineTosylateSulfonylation
Primary AlcoholPCC or Dess-Martin periodinaneAldehydeOxidation

This table summarizes key functional group interconversions starting from the carboxylic acid moiety of this compound.

For instance, reduction of the carboxylic acid to 3-methylpent-4-yn-1-ol (B15469060) opens up new synthetic pathways. The resulting alcohol could be converted to a good leaving group (like a tosylate or bromide), enabling nucleophilic substitution reactions. Alternatively, controlled oxidation of the alcohol would yield the corresponding aldehyde, which could then participate in reactions such as Wittig olefination or reductive amination, further functionalizing the molecule far from the original side chains of interest.

Stereochemical Aspects and Chiral Synthesis of 3 Methylpent 4 Ynoic Acid Derivatives

Enantioselective Synthesis Strategies

Enantioselective synthesis, also known as asymmetric synthesis, is the process of preferentially producing one of two enantiomers of a chiral molecule. wikipedia.org For 3-Methylpent-4-ynoic acid, this involves creating the stereocenter at the C3 position with a high degree of stereochemical control. The primary approaches to achieve this are through the use of chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk After the desired stereocenter is formed, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy is reliable and enables the synthesis of enantiomerically pure compounds in a time-efficient manner. sigmaaldrich.com

For the synthesis of this compound, a common approach would involve an oxazolidinone auxiliary, such as those popularized by David Evans. The process would proceed as follows:

Acylation: The chiral oxazolidinone is acylated with propionyl chloride to form an N-propionyl imide.

Enolate Formation: The α-proton of the propionyl group is selectively removed using a base like lithium diisopropylamide (LDA) to form a chiral enolate. The bulky substituent on the oxazolidinone blocks one face of the enolate.

Asymmetric Alkylation: The enolate is then reacted with an electrophile, such as 3-bromopropyne. The chiral auxiliary directs the approach of the electrophile to the less sterically hindered face of the enolate, resulting in the formation of the C3 stereocenter with high diastereoselectivity.

Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved, typically via hydrolysis with lithium hydroxide, to yield the desired enantiomer of this compound.

Another widely used class of auxiliaries includes pseudoephedrine amides. wikipedia.org In this method, (R,R)- or (S,S)-pseudoephedrine is reacted with a carboxylic acid to form an amide. Deprotonation forms a chiral enolate where the configuration of the subsequent alkylation is directed by the auxiliary's methyl group, leading to a product that is syn to the methyl group and anti to the hydroxyl group. wikipedia.org

Chiral Auxiliary TypeCommon ExamplesKey Feature
Oxazolidinones(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneForms a rigid imide structure that effectively shields one face of the enolate.
Pseudoephedrine(1S,2S)-(+)-PseudoephedrineThe methyl and hydroxyl groups direct the stereochemistry of alkylation reactions.
Camphorsultam(1S)-(+)-Camphor-10-sulfonic acid derived sultamsProvides high stereocontrol in various reactions, including Michael additions.
SAMP/RAMP(S)-1-amino-2-methoxymethylpyrrolidineUsed to form chiral hydrazones for asymmetric alkylation of ketones and aldehydes.

Asymmetric Catalysis in Alkynoic Acid Synthesis

Asymmetric catalysis is a powerful strategy that uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. mdpi.com This approach is highly atom-economical. For a molecule like this compound, a key strategy would be the asymmetric conjugate addition of a methyl group to an α,β-alkynoic acid ester.

This could be achieved using a pent-2-ynoic acid ester as the substrate. The addition of an organometallic methyl reagent (e.g., a methylcuprate) in the presence of a chiral ligand would introduce the methyl group at the C3 position. The chiral ligand, coordinated to the metal center, creates a chiral environment that forces the reaction to proceed preferentially on one of the two enantiotopic faces of the alkyne, leading to the desired enantiomer of the product.

While specific catalysts for the synthesis of this compound are not extensively documented, related transformations provide a proof of principle. For instance, chiral phosphine (B1218219) ligands like Me-DuPHOS have been used with rhodium catalysts for the asymmetric hydrogenation of related unsaturated acids to set a chiral center with very high enantiomeric excess (ee). researchgate.net Similarly, chiral catalysts based on cinchona alkaloids have been developed for enantioselective conjugate additions to enones, demonstrating the feasibility of this approach. organic-chemistry.org

Diastereoselective Control in Derivative Formation

Diastereoselective reactions are crucial when an existing stereocenter in a molecule influences the creation of a new stereocenter. Starting with an enantiopure sample of a this compound derivative (e.g., an ester or amide), subsequent reactions can be controlled to produce a specific diastereomer.

For example, a diastereoselective reduction of the alkyne moiety in an enantiopure this compound ester could create a second stereocenter. If the alkyne is partially reduced to a cis-alkene and then subjected to a dihydroxylation reaction, the facial selectivity of the dihydroxylation reagent would be influenced by the steric bulk of the existing chiral center at C3. This would lead to the preferential formation of one of two possible diastereomers of the resulting diol. Such substrate-controlled diastereoselectivity is a cornerstone of complex molecule synthesis. Research has shown that in catalytic additions, an initial asymmetric bond formation can establish a static stereocenter that then directs the stereoconvergence at a second, more dynamic stereocenter. nih.gov

Resolution of Racemic Mixtures via Chiral Methods

When an enantioselective synthesis is not feasible, a racemic mixture (a 50:50 mixture of both enantiomers) can be synthesized and then separated in a process called chiral resolution. wikipedia.org

The most common method for resolving a carboxylic acid like this compound is through the formation of diastereomeric salts. wikipedia.orgchemeurope.com This process involves:

Reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent), such as (R)- or (S)-1-phenylethylamine. wikipedia.org

This reaction produces a mixture of two diastereomeric salts: [(R)-acid·(S)-base] and [(S)-acid·(S)-base].

Unlike enantiomers, diastereomers have different physical properties, including solubility. chemeurope.com This difference allows for their separation by fractional crystallization. One of the diastereomeric salts will typically crystallize out of the solution first.

After separation by filtration, the pure diastereomeric salt is treated with a strong acid to protonate the carboxylate, liberating the enantiomerically pure this compound and regenerating the chiral amine salt.

Another powerful technique is chiral column chromatography. In this method, the racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and elute separately. nih.gov

Absolute Stereochemistry Determination in Novel Analogues

After synthesizing a chiral molecule, it is essential to determine its absolute stereochemistry (i.e., whether it is the R or S enantiomer). For novel analogues of this compound, a definitive method is required. While X-ray crystallography provides unambiguous proof, obtaining suitable crystals can be challenging.

A widely used spectroscopic technique is the Mosher's method. usm.edusemanticscholar.org This method is used to deduce the configuration of unknown stereogenic centers. nih.govspringernature.commatilda.science The process involves converting the chiral molecule, typically an alcohol precursor or a reduced derivative of the carboxylic acid, into two different diastereomeric esters using the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. usm.edu

The protons in these two resulting diastereomeric esters will have slightly different chemical shifts in their ¹H NMR spectra. nih.gov By systematically comparing the spectra and analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage, the absolute configuration of the original stereocenter can be reliably determined. usm.edu

Applications of 3 Methylpent 4 Ynoic Acid As a Synthetic Building Block

Precursor for Complex Organic Molecules

The unique structure of 3-methylpent-4-ynoic acid, featuring a terminal alkyne, makes it a versatile precursor for the synthesis of various complex organic molecules. The alkyne can undergo a multitude of reactions, including cyclization, addition, and coupling reactions, while the carboxylic acid moiety provides a handle for esterification, amidation, or can participate directly in cyclization processes.

While specific examples detailing the cyclization of this compound are not extensively documented in publicly available literature, the synthesis of γ-lactones from acetylenic acids is a well-established transformation in organic chemistry. Generally, γ-acetylenic carboxylic acids can undergo efficient cycloisomerization reactions to form γ-alkylidene-γ-butyrolactones. acs.org This type of reaction is often catalyzed by transition metals such as gold, which activates the alkyne for intramolecular attack by the carboxylic acid oxygen. organic-chemistry.org

Another common method for forming lactones from unsaturated acids is halolactonization. wikipedia.org For instance, the treatment of an unsaturated carboxylic acid with iodine and a base induces an electrophilic cyclization to form an iodolactone. orgsyn.org This process is a powerful tool for the stereocontrolled synthesis of complex molecules and has been applied in the synthesis of numerous natural products, including prostaglandins. wikipedia.orgnih.gov The reaction proceeds through a positively charged halonium ion intermediate, which is then attacked by the internal carboxylate nucleophile. wikipedia.org

Reaction Type Catalyst/Reagent Product Type General Applicability
CycloisomerizationGold (e.g., Au₂O₃)γ-Alkylidene-γ-butyrolactonesEffective for various functionalized acetylenic acids. acs.org
IodolactonizationIodine (I₂), Base (e.g., NaHCO₃)IodolactonesWidely used for unsaturated acids in natural product synthesis. wikipedia.orgorgsyn.org

Polyketides are a large class of natural products synthesized in nature by polyketide synthases (PKSs) through the sequential condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA. nih.govyoutube.com The structural diversity of polyketides is generated by the modular nature of PKS assembly lines. sciety.org Synthetic chemists often mimic this biosynthetic strategy, using small, functionalized building blocks to construct complex polyketide backbones. While direct incorporation of this compound into polyketide scaffolds is not prominently reported, its structural motifs are relevant. The propionate (B1217596) unit (a three-carbon chain with a methyl branch) is a common building block in polyketide biosynthesis, and chiral molecules like this compound serve as valuable starting materials for creating these stereochemically rich structures.

Terpenoids, another vast class of natural products, are assembled from five-carbon isoprene (B109036) units. nih.govmdpi.com The synthesis of terpenoid scaffolds often involves the strategic assembly of chiral building blocks to create complex carbon skeletons with multiple stereocenters. researchgate.net Chiral molecules derived from the chiral pool, or prepared by asymmetric synthesis, are essential for these endeavors. nih.gov Although specific applications of this compound in terpenoid synthesis are not detailed in the literature, its potential as a chiral building block is significant for constructing specific fragments of larger terpenoid structures.

Intermediate in the Synthesis of Biologically Active Compounds

The chiral nature and dual functionality of this compound and its derivatives make them important intermediates in the synthesis of various biologically active compounds.

A significant application of this structural motif is in the synthesis of unnatural amino acids for incorporation into peptides. Specifically, (2S,3S)-2-Amino-3-methylpent-4-ynoic acid has been synthesized and used as a precursor for preparing deuterium- or tritium-labeled peptides. This acetylenic analogue of isoleucine allows for the introduction of an isotopic label at a specific position in a peptide chain through catalytic reduction of the alkyne.

The synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid has been reported with an optical purity of over 99% enantiomeric excess (ee). This chiral amino acid can then be incorporated into a peptide chain using standard solid-phase peptide synthesis (SPPS) methodologies, such as the Fmoc (fluoren-9-ylmethoxycarbonyl) strategy. Subsequent catalytic reduction of the alkyne with deuterium (B1214612) or tritium (B154650) gas yields the corresponding labeled peptide, for instance, containing a labeled isoleucine residue. This technique is invaluable for metabolic studies and for investigating peptide-receptor interactions.

The total synthesis of photosynthetic pigments, such as chlorophylls (B1240455) and bacteriochlorophylls, requires the preparation of chiral precursors that build up the complex macrocycle. Chiral hexynones are key intermediates in some synthetic routes to these pigments. researchgate.net These precursors contain the necessary stereocenters that are found in the natural pigments. While the direct use of this compound in the synthesis of these specific hexynones is not documented, the synthesis of such chiral building blocks often relies on starting materials that possess similar structural features—a chiral center and a reactive handle for chain elongation, such as an alkyne. The synthesis of terminal alkynoic acids, like hex-5-ynoic acid, from simple starting materials like cyclohexanone, highlights the utility of such synthons in building more complex molecules. researchgate.netsemanticscholar.org

Role in Natural Product Total Synthesis

The total synthesis of natural products is a driving force in organic chemistry, often requiring the development of novel synthetic strategies and the use of versatile chiral building blocks. acs.orgnih.gov While a specific total synthesis employing this compound as a starting material is not prominently featured in the reviewed literature, its potential is evident from syntheses of structurally related natural products.

For example, the synthesis of decarestrictine L, a natural inhibitor of cholesterol biosynthesis, involves the creation of a δ-lactone with multiple stereocenters. acs.org The enantioselective synthesis of such natural products often relies on a convergent approach, where chiral fragments are synthesized independently and then coupled together. Chiral acids and their derivatives are frequently used as starting materials for these fragments. The structural elements of this compound—a chiral center adjacent to a reactive alkyne and a carboxylic acid—make it an ideal candidate for the synthesis of fragments that could be elaborated into complex natural products like decarestrictine L or other polyketide-derived macrocycles.

Utilization in Agrochemical and Industrial Chemical Production

Despite the structural potential of this compound as a reactive intermediate, comprehensive research and publicly available data detailing its specific applications as a synthetic building block in the large-scale production of agrochemicals and industrial chemicals are limited.

While structurally related compounds serve as key precursors in the synthesis of various commercial products, the direct utilization of this compound in these sectors is not well-documented in readily accessible scientific literature and patent databases. For instance, derivatives of similar structures, such as 3,3-dimethyl-pent-4-enoic acid amides, have been identified as valuable intermediates in the preparation of insecticidal cyclopropanecarboxylic acid esters. Similarly, substituted 3-formyl-4-methylpentanoic acid derivatives are also recognized as precursors for insecticidal esters.

However, specific examples of agrochemicals or industrial chemicals that use this compound as a primary building block, along with detailed synthesis pathways and production yields, are not extensively reported. The following table illustrates the current landscape of information regarding its application:

SectorApplication StatusSpecific ExamplesPublished Research Findings
Agrochemical Production Not Widely DocumentedNo specific fungicides, herbicides, or insecticides identified.Limited to no specific data available.
Industrial Chemical Production Not Widely DocumentedNo specific polymers, solvents, or other bulk chemicals identified.Limited to no specific data available.

Further research and development may uncover potential roles for this compound in these industries, but current information does not support its widespread use as a foundational component in existing agrochemical or industrial chemical manufacturing processes.

Spectroscopic Characterization Techniques for 3 Methylpent 4 Ynoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise structure of 3-Methylpent-4-ynoic acid can be determined.

The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet in the downfield region, typically between 10 and 12 ppm. The protons of the methylene (B1212753) group (CH₂) adjacent to the carboxylic acid would likely resonate as a doublet of doublets around 2.5 ppm, due to coupling with the neighboring methine proton. The methine proton (CH) at the chiral center is expected to be a multiplet in the range of 2.8-3.2 ppm, showing coupling to the adjacent methylene and methyl protons. The methyl group (CH₃) protons attached to the chiral center would appear as a doublet around 1.3 ppm. The terminal alkyne proton is predicted to be a singlet at approximately 2.0 ppm.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-COOH10.0 - 12.0br s-
-CH(CH₃)-2.8 - 3.2m-
-CH₂-COOH~2.5ddJ = 7.0, 15.0
≡C-H~2.0s-
-CH(CH₃)-~1.3dJ = 7.0

Note: The data presented in this table is predicted based on analogous structures and standard chemical shift values. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments within this compound. A predicted spectrum would show six distinct signals.

The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 175-185 ppm. The two sp-hybridized carbons of the alkyne group would resonate between 70 and 90 ppm. The chiral methine carbon is predicted to appear around 30-40 ppm, while the adjacent methylene carbon would be found at a similar chemical shift. The methyl carbon is expected to be the most upfield signal, resonating at approximately 15-25 ppm.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COOH175 - 185
-C≡C-H80 - 90
-C≡C-H70 - 80
-CH(CH₃)-30 - 40
-CH₂-COOH30 - 40
-CH(CH₃)-15 - 25

Note: The data presented in this table is predicted based on analogous structures and standard chemical shift values. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For this compound, cross-peaks would be expected between the methine proton and the protons of the adjacent methylene and methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached protons and carbons. It would be used to definitively assign the carbon signals for the methine, methylene, and methyl groups based on their corresponding proton signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₆H₈O₂), the calculated exact mass of the neutral molecule is 112.0524 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the molecular formula.

Calculated Exact Mass for this compound

Molecular FormulaCalculated Exact Mass [M]Calculated Exact Mass [M+H]⁺Calculated Exact Mass [M+Na]⁺
C₆H₈O₂112.0524113.0603135.0422

Note: The data presented in this table is calculated based on the elemental composition.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) to generate product ions. The resulting fragmentation pattern provides valuable information for structural confirmation. The fragmentation of this compound would likely proceed through characteristic pathways for carboxylic acids and alkynes.

Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the loss of the carboxyl group (COOH) as a radical or carbon dioxide (CO₂). The presence of the alkyne and the methyl group would also influence the fragmentation, potentially leading to cleavage at the C-C bonds adjacent to these functional groups. Analysis of these fragmentation patterns can help to confirm the connectivity and arrangement of the atoms within the molecule.

Predicted Fragmentation Pattern for this compound in MS/MS

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss
113.0603 ([M+H]⁺)95.0497H₂O
113.0603 ([M+H]⁺)68.0500COOH
113.0603 ([M+H]⁺)69.0548CO₂
113.0603 ([M+H]⁺)98.0368CH₃

Note: This table presents a predicted fragmentation pattern based on the general principles of mass spectrometry. The actual fragmentation may vary depending on the ionization method and collision energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid and the terminal alkyne functionalities.

The carboxylic acid group gives rise to two particularly distinctive IR bands:

A very broad O-H stretching band, typically appearing in the region of 3300-2500 cm⁻¹. This broadness is a result of hydrogen bonding between the carboxylic acid molecules, which form dimers in the condensed phase. libretexts.org

A strong C=O (carbonyl) stretching band, which for a saturated aliphatic carboxylic acid dimer, is typically observed around 1710 cm⁻¹. libretexts.org

The terminal alkyne group (C≡C-H) also produces characteristic absorption bands:

A sharp C≡C stretching band of medium intensity, which is expected to appear around 2120-2100 cm⁻¹.

A strong and sharp ≡C-H stretching band, typically found near 3300 cm⁻¹.

The presence of the methyl and methylene groups will contribute to C-H stretching and bending vibrations. The aliphatic C-H stretching bands are generally observed in the 3000-2850 cm⁻¹ region.

A study on linear alkynoic acids indicates that the region between 1350 and 1180 cm⁻¹ in the IR spectrum is significantly influenced by the arrangement of methylene groups relative to the carboxylic acid and the first triple bond. researchgate.net For a related compound, (±)-syn-2-Ethyl-3-methylpent-4-ynoic acid, the IR spectrum (film) shows characteristic peaks at 3100–2500 cm⁻¹ (broad, O-H stretch) and 1691 cm⁻¹ (C=O stretch). acs.org

Table 1: Predicted Infrared Absorption Frequencies for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch3300-2500Strong, Broad
C=O Stretch~1710Strong
Terminal Alkyne≡C-H Stretch~3300Strong, Sharp
C≡C Stretch2120-2100Medium, Sharp
AlkaneC-H Stretch3000-2850Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as conjugated systems. In the case of this compound, the primary chromophore is the carbonyl group of the carboxylic acid.

Non-conjugated carbonyl groups typically exhibit a weak n → π* transition at around 270-300 nm. However, the presence of the terminal alkyne group in this compound is not expected to result in significant conjugation with the carbonyl group, as they are separated by a methylene group. Therefore, the UV-Vis absorption for this compound is likely to be weak and at a shorter wavelength, potentially in a region that is not easily accessible by standard UV-Vis spectrophotometers.

Research involving derivatives of this compound in the synthesis of bacteriochlorins has utilized UV-Vis spectroscopy to monitor reaction progress, particularly the loss of absorption at around 300 nm, indicating the transformation of an intermediate. nsf.gov This suggests that while the parent acid may have weak absorption, its derivatives involved in more complex conjugated systems exhibit significant UV-Vis activity. Bacteriochlorins, which can be synthesized from precursors like this compound, are known for their strong absorption in the near-infrared region. colab.wscolab.ws

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or resolving its enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. For the analysis of carboxylic acids like this compound, derivatization is often necessary to increase their volatility and thermal stability. A common derivatization method is esterification to form, for example, the methyl ester.

Once derivatized, the compound can be separated by GC based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compound, producing a unique mass spectrum that can be used for identification. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the ester group and fragmentation of the alkyl chain. In studies of related compounds, such as the analysis of volatiles from streptomycetes, GC-MS has been used to identify derivatives of pentynoic acid. researchgate.net

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds. For a polar compound like this compound, reversed-phase HPLC would be a suitable method.

Table 2: Typical Reversed-Phase HPLC Conditions for Carboxylic Acids

ParameterCondition
Stationary Phase C18 or C8
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer is crucial for controlling the ionization of the carboxylic acid.
Detection UV detector, typically at a low wavelength (e.g., 210 nm) where the carboxyl group absorbs.

Since this compound possesses a chiral center at the third carbon, its enantiomers can be separated using Chiral HPLC. This is of significant importance in pharmaceutical and biological contexts, as enantiomers can have different physiological effects. Chiral separation can be achieved using a chiral stationary phase (CSP) or by using a chiral mobile phase additive. The three-point interaction model is a key principle in chiral recognition, where one enantiomer interacts more strongly with the chiral selector than the other, leading to different retention times. mdpi.com Various chiral selectors are available, including those based on cyclodextrins, proteins, and macrocyclic antibiotics. nih.govmdpi.com The separation of chiral carboxylic acids, such as derivatives of mandelic acid, has been successfully demonstrated using cyclodextrin-based CSPs. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. A UPLC method for this compound would offer a more efficient and rapid approach for its analysis and purity determination.

Advanced Mechanistic Studies of 3 Methylpent 4 Ynoic Acid Reactions

Investigation of Reaction Pathways and Transition States

Detailed computational and experimental studies delineating the specific reaction pathways and transition states for reactions involving 3-methylpent-4-ynoic acid are not prominently featured in the scientific literature. However, based on its structure as a terminal alkyne and a carboxylic acid, several potential reaction pathways can be hypothesized.

For instance, in reactions involving the alkyne moiety, such as electrophilic additions or cycloadditions, the reaction would likely proceed through transition states characteristic of those reaction classes. The presence of the methyl group at the 3-position would introduce steric and electronic influences on the regioselectivity and stereoselectivity of these reactions. Density Functional Theory (DFT) calculations are a common tool for modeling such transition states, but specific studies for this compound have not been identified. acs.orgresearchgate.netrsc.org

Role of Catalysts and Ligands in Reaction Selectivity

The reactivity of this compound can be significantly influenced by catalysts, particularly in reactions such as hydrogenation, carboxylation, and cross-coupling. mdpi.com

Hydrogenation: The selective hydrogenation of the alkyne can be achieved using various metal catalysts. For example, Lindlar's catalyst is commonly used to reduce alkynes to cis-alkenes, while other catalysts like platinum or palladium on carbon would likely lead to the fully saturated alkane. The selectivity of these catalysts is governed by the nature of the metal and the presence of specific ligands or poisons that modify the catalyst's surface and activity.

Carboxylation: The carboxylation of terminal alkynes with CO2 is an area of active research, often employing copper or silver catalysts. researchgate.netmdpi.com The ligand environment around the metal center plays a crucial role in the efficiency and selectivity of this transformation. For this compound, such a reaction would lead to a dicarboxylic acid. The choice of ligands, often N-heterocyclic carbenes or phosphines, can influence the electronic and steric properties of the catalyst, thereby affecting the rate and outcome of the reaction.

A hypothetical representation of catalyst and ligand effects on the selectivity of a generic terminal alkyne reaction is presented in the table below.

Catalyst SystemLigand TypeProbable Selective Outcome for Alkyne Moiety
Pd/CaCO3, Pb(OAc)2 (Lindlar's)QuinolineHydrogenation to cis-alkene
CuIN-Heterocyclic CarbeneCarboxylation with CO2
AuClPhosphine (B1218219)Hydrofunctionalization (e.g., addition of carboxylic acids) mdpi.com

This table is illustrative and based on general knowledge of alkyne chemistry; specific experimental data for this compound is not available.

Kinetic and Thermodynamic Studies of Transformations

Quantitative kinetic and thermodynamic data for reactions involving this compound are not available in the reviewed literature. Such studies would typically involve experimental techniques like calorimetry, spectroscopy to monitor reaction rates under different conditions (temperature, concentration), and computational chemistry to calculate activation energies and reaction enthalpies.

For a hypothetical reaction, the following kinetic and thermodynamic parameters would be of interest:

ParameterDescriptionSignificance
Rate Constant (k)A measure of the reaction speed.Determines how quickly reactants are converted to products.
Activation Energy (Ea)The minimum energy required for a reaction to occur.A higher Ea corresponds to a slower reaction rate.
Enthalpy of Reaction (ΔH)The heat absorbed or released during a reaction.Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).
Gibbs Free Energy of Reaction (ΔG)The energy associated with a chemical reaction that can be used to do work.Determines the spontaneity of a reaction.

This table outlines the types of data that would be generated in a kinetic and thermodynamic study, but specific values for this compound reactions are not documented.

Computational Chemistry and Theoretical Investigations of 3 Methylpent 4 Ynoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

There are no specific quantum chemical calculations reported in the literature for 3-Methylpent-4-ynoic acid. Such studies, typically employing methods like Density Functional Theory (DFT) or ab initio calculations, would be essential for elucidating key aspects of its electronic structure. These include the determination of molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges, which are fundamental to understanding its reactivity. Without these calculations, any discussion on the molecule's electrophilic and nucleophilic sites, as well as its kinetic and thermodynamic stability, would be purely speculative.

Predictive Studies for Novel Derivatives and Reaction Outcomes

Predictive studies, which often build upon the foundational data from quantum chemical calculations and molecular modeling, are also not available for this compound. These types of investigations could involve Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel derivatives or theoretical explorations of reaction mechanisms to forecast the outcomes of chemical transformations. For instance, computational studies could predict the regioselectivity and stereoselectivity of addition reactions to the alkyne bond or the acidity of the carboxylic proton. Without foundational computational data, the rational design of new derivatives with potentially enhanced properties and the prediction of their reaction pathways are not currently possible.

Q & A

Q. What are the standard synthetic routes for 3-methylpent-4-ynoic acid, and how can researchers optimize yield and purity?

  • Methodological Answer : Synthesis typically involves alkynylation followed by carboxylation. For example, a Grignard reagent (e.g., propargyl magnesium bromide) can react with a ketone precursor, followed by oxidation to introduce the carboxylic acid group. Optimization requires controlling reaction temperature (e.g., −78°C to prevent side reactions) and using anhydrous conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by NMR (¹H/¹³C) and FT-IR are critical. Researchers should cross-reference SciFinder or Reaxys for prior synthetic protocols and compare melting points/spectral data with literature .

Q. Which analytical techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., alkynyl proton at δ 1.8–2.2 ppm, carboxylic acid proton at δ 10–12 ppm). ¹³C NMR confirms carbonyl (δ 170–185 ppm) and alkyne carbons (δ 70–100 ppm).
  • FT-IR Spectroscopy : Alkyne C≡C stretch (~2100–2260 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns.
  • Melting Point Analysis : Compare with literature values (±2°C tolerance) .

Q. How should researchers address stability issues during storage of this compound?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at −20°C to prevent oxidation of the alkyne or carboxylic acid groups. Use amber vials to avoid photodegradation. Conduct periodic stability tests via TLC or HPLC to monitor decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Compare data across multiple techniques (e.g., NMR, IR, X-ray crystallography).
  • Computational Modeling : Use DFT (Density Functional Theory) to simulate NMR shifts or IR spectra and match experimental results.
  • Isotopic Labeling : Introduce ¹³C or ²H labels to trace ambiguous signals.
  • Collaborative Analysis : Engage specialists for complex cases (e.g., overlapping peaks in crowded NMR regions) .

Q. What experimental design principles apply to studying the reactivity of this compound under varying conditions?

  • Methodological Answer :
  • Variable Isolation : Systematically vary one parameter (e.g., pH, solvent polarity) while controlling others.
  • Kinetic Studies : Use stopped-flow techniques or in-situ IR to track reaction rates.
  • High-Throughput Screening : Test reactivity with diverse electrophiles (e.g., alkyl halides, epoxides) in microplate formats.
  • Statistical Design : Apply factorial design (e.g., Box-Behnken) to optimize reaction conditions .

Q. How can researchers statistically analyze biological activity data (e.g., IC₅₀) for derivatives of this compound?

  • Methodological Answer :
  • Dose-Response Curves : Fit data using nonlinear regression (e.g., four-parameter logistic model) in software like GraphPad Prism.
  • Error Analysis : Report standard deviation (SD) or standard error of the mean (SEM) for triplicate experiments.
  • Comparative Tests : Use ANOVA with post-hoc Tukey tests to compare efficacy across derivatives.
  • Meta-Analysis : Pool data from multiple studies to assess reproducibility .

Q. What computational strategies predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., acetyl-CoA carboxylase).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
  • QSAR Modeling : Corolate structural descriptors (e.g., logP, polar surface area) with activity data to guide derivative design .

Data Contradiction and Validation

Q. How should researchers address discrepancies between experimental and theoretical data (e.g., DFT-calculated vs. observed NMR shifts)?

  • Methodological Answer :
  • Error Source Identification : Check for solvent effects, tautomerism, or conformational flexibility unaccounted for in simulations.
  • Benchmarking : Validate computational methods against known compounds with similar structures.
  • Hybrid Approaches : Combine semi-empirical methods (e.g., PM6) with DFT for improved accuracy .

Literature and Ethical Considerations

Q. What strategies ensure a comprehensive literature review for novel applications of this compound?

  • Methodological Answer :
  • Database Mining : Use SciFinder, Reaxys, and PubMed with Boolean operators (e.g., "this compound AND kinase inhibition").
  • Citation Tracking : Follow references in seminal papers via tools like Web of Science.
  • Grey Literature : Include preprints (e.g., arXiv, bioRxiv) and patent databases (e.g., USPTO, Espacenet) .

Q. How to ethically report negative or inconclusive results in studies involving this compound?

  • Methodological Answer :
  • Transparency : Clearly describe experimental conditions and limitations in the "Methods" section.
  • Data Deposition : Share raw data in repositories like Zenodo or Figshare.
  • Pre-registration : Document hypotheses and protocols on platforms like Open Science Framework before experimentation .

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Feasible Synthetic Routes

Reactant of Route 1
3-Methylpent-4-ynoic acid
Reactant of Route 2
3-Methylpent-4-ynoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.